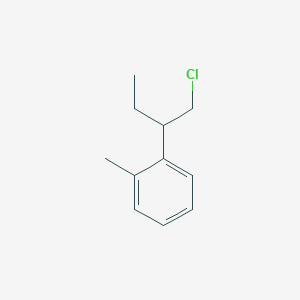![molecular formula C15H16N4O3 B13152299 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethyl group, and a purine core. Purines are essential components in biochemistry, playing crucial roles in various biological processes, including the synthesis of nucleotides.
Métodos De Preparación
The synthesis of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent. The reaction typically occurs under basic conditions, using reagents such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparación Con Compuestos Similares
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness: The unique structural features of this compound, such as the presence of the methoxyphenylmethyl group, distinguish it from other purine derivatives, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C15H16N4O3 |
|---|---|
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-19-14(20)12-13(17-15(19)21)16-9-18(12)8-10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,21)/i13+2 |
Clave InChI |
HHMXDQWGLIVTHZ-ALWQSETLSA-N |
SMILES isomérico |
CCN1C(=O)C2=[14C](NC1=O)N=CN2CC3=CC=C(C=C3)OC |
SMILES canónico |
CCN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)



![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)



![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
